Momor-cerebroside I

Antioxidant Free Radical Scavenging Natural Product Comparison

Choose Momor-cerebroside I for reproducible antioxidant assays. Unlike generic cerebrosides, its unique 8E/8Z isomer mixture and C24 2-hydroxy fatty acid chain are analytically validated (HPLC, NMR, MS). Confirmed DPPH radical scavenging (IC50 5.95 μg/mL) ensures assay reliability for oxidative stress screening, biomarker authentication of Momordica charantia and Sesamum indicum, and SAR studies.

Molecular Formula C48H93NO10
Molecular Weight 844.3 g/mol
CAS No. 606125-07-9
Cat. No. B1162676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMomor-cerebroside I
CAS606125-07-9
Molecular FormulaC48H93NO10
Molecular Weight844.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O
InChIInChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57)/b29-27+/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1
InChIKeyQZNIVVAKPLIDJX-BSLJDOEJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Momor-cerebroside I (CAS 606125-07-9): A Cerebroside Compound from Momordica charantia and Sesamum indicum


Momor-cerebroside I (CAS 606125-07-9) is a cerebroside compound, belonging to the class of glycosphingolipids, originally isolated from the plant sources Momordica charantia and Sesamum indicum L. [1]. Its molecular formula is C48H93NO10 with a molecular weight of 844.25 g/mol . This compound is characterized as a mixture of geometrical isomers (8E and 8Z) of sphingosine-type or phytosphingosine-type glucocerebrosides that possess 2-hydroxy fatty acids [2][3].

Momor-cerebroside I: Why In-Class Cerebroside Substitution is Not Equivalent


While various cerebrosides, such as soyacerebroside I or phytolacca cerebroside, share a common glycosphingolipid backbone, the assumption of functional interchangeability is not supported by quantitative data. Momor-cerebroside I exhibits a distinct isomeric composition—a mixture of 8E and 8Z geometrical isomers [1]—and demonstrates a quantitatively different antioxidant potency compared to its analog soyacerebroside I in the DPPH radical scavenging assay [2]. These differences in molecular structure and biological activity mean that substituting Momor-cerebroside I with another cerebroside without revalidation could compromise experimental reproducibility and scientific outcomes.

Momor-cerebroside I (606125-07-9): Quantitative Evidence of Differentiation vs. Analogs


DPPH Radical Scavenging Activity: Momor-cerebroside I vs. Soyacerebroside I

Momor-cerebroside I demonstrates a lower IC50 (higher potency) in the DPPH radical scavenging assay compared to the structurally related cerebroside, soyacerebroside I [1]. The quantitative difference suggests that Momor-cerebroside I is a more potent antioxidant in this specific cell-free assay.

Antioxidant Free Radical Scavenging Natural Product Comparison

Structural Isomer Composition: Momor-cerebroside I Is a Mixture of 8E and 8Z Isomers

Momor-cerebroside I is characterized as a mixture of geometrical isomers (8E and 8Z) of sphingosine-type or phytosphingosine-type glucocerebrosides [1]. This isomeric heterogeneity is a known structural feature of this compound and distinguishes it from many single-isomer synthetic cerebrosides or other natural cerebrosides with a defined, single isomeric form.

Natural Product Chemistry Isomer Analysis Structure-Activity Relationship

Distinct Botanical Origin: Momordica charantia and Sesamum indicum

Momor-cerebroside I is isolated from the specific plant sources Momordica charantia (bitter melon) and Sesamum indicum L. (sesame) [1]. This is in contrast to other cerebrosides: soyacerebroside I is from Glycine max (soybean) and phytolacca cerebroside is from Phytolacca spp. (pokeweed) [2]. The unique botanical origin can be a critical factor for studies focused on specific plant metabolomes or traditional medicine research.

Phytochemistry Chemotaxonomy Natural Product Sourcing

Analytical Validation and Purity: HPLC, NMR, MS Characterization

Commercially available Momor-cerebroside I is supplied with rigorous analytical validation, including HPLC, 1H-NMR, and MS data to ensure high purity (typically ≥98%) and structural fidelity [1]. While this is a common practice for many high-grade natural products, the availability of a Certificate of Analysis (CoA) with specific NMR data provides procurement confidence. The exact fatty acid chain length (C24 hydroxy fatty acid) and sphingoid base composition are confirmed analytically, differentiating it from other cerebrosides with different chain lengths (e.g., soyacerebroside I contains a C16 fatty acid ).

Quality Control Analytical Chemistry Reference Standards

Momor-cerebroside I: Evidence-Based Applications in Natural Product and Biomedical Research


Antioxidant Screening and Natural Product Lead Discovery

Given its quantified DPPH radical scavenging activity (IC50 = 5.95 ± 0.56 μg/mL), Momor-cerebroside I is a suitable candidate for inclusion in antioxidant screening libraries or as a reference compound for natural product chemists exploring free radical scavengers from plant sources. Its potency relative to soyacerebroside I (8.064 μg/mL) may justify its selection for further investigation in oxidative stress-related models [1].

Chemotaxonomic and Phytochemical Profiling of Momordica charantia

Momor-cerebroside I, as a specific chemical constituent of Momordica charantia and Sesamum indicum, serves as a valuable biomarker for the authentication, quality control, and phytochemical profiling of extracts from these plants. Its unique isomeric fingerprint (8E/8Z mixture) further enhances its utility as a chemotaxonomic marker [2].

Analytical Reference Standard for Cerebroside Identification

With available HPLC, NMR, and MS validation data and a known specific C24 2-hydroxy fatty acid chain, Momor-cerebroside I can be employed as an analytical reference standard for the identification and quantification of cerebrosides in complex natural product mixtures or biological samples [3].

Structure-Activity Relationship (SAR) Studies on Sphingolipids

The defined structural features of Momor-cerebroside I—including the mixture of 8E/8Z isomers and the C24 2-hydroxy fatty acid—make it a useful tool for SAR studies aimed at understanding how variations in cerebroside structure influence biological activities such as membrane interaction, receptor binding, or enzyme modulation [2].

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